Thiazopyr

Übersicht

Beschreibung

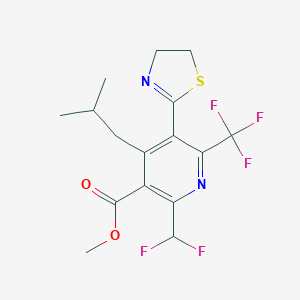

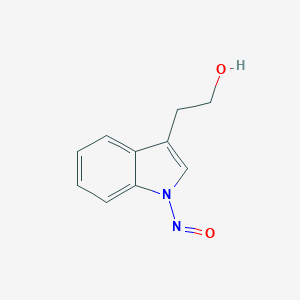

Thiazopyr is a selective preemergence herbicide primarily used to control grass weeds in various crops, including citrus, cotton, corn, peanuts, soybeans, and potatoes . It is known for its ability to inhibit microtubule assembly, which is crucial for cell division in plants . The chemical name of this compound is 3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-(4,5-dihydro-1,3-thiazol-2-yl)-4-(2-methylpropyl)-6-(trifluoromethyl)-, methyl ester .

Wirkmechanismus

Target of Action

Thiazopyr is a herbicide that primarily targets the cell division process in plants . It specifically interacts with the Transient Receptor Potential Cation Channel Subfamily A Member 1 . This receptor is involved in the detection of pain and possibly also in cold perception and inner ear function .

Mode of Action

This compound inhibits cell division by disrupting spindle microtubule formation . This disruption leads to root growth inhibition and swelling in meristematic regions . It may also cause swollen hypocotyls or internodes .

Biochemical Pathways

This compound exerts its effect on the rat thyroid gland secondary to enhanced metabolism of thyroxin leading to hormone imbalance . This imbalance is due to the increased elimination of thyroid T4, primarily via increased hepatic conjugation by T4-UDPGT, resulting in decreased serum T4 . This decrease in T4 levels leads to an increase in TSH levels . The sustained increase in TSH by this compound appears responsible for the stimulation of the thyroid follicular cells resulting in follicular cell hypertrophy, hyperplasia, and ultimately neoplasia .

Pharmacokinetics

It is known that this compound is hydrolyzed in vitro to its corresponding acid by rabbit and porcine liver esterases . This biotransformation of this compound to the acid is considered a critical pathway of metabolism in animals and plants .

Result of Action

The result of this compound’s action is the inhibition of cell division, leading to root growth inhibition and swelling in meristematic regions . In addition, it can cause swollen hypocotyls or internodes . In the long term, it can lead to the development of thyroid follicular cell tumors in male rats .

Action Environment

This compound is used as a pre-emergence control of annual grass and some broad-leaved weeds in tree fruit, vines, citrus, sugar cane, pineapples, alfalfa, and forestry . The effectiveness of this compound can be influenced by environmental factors such as temperature and soil conditions.

Wissenschaftliche Forschungsanwendungen

Thiazopyr has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of microtubule assembly inhibitors . In biology, this compound is used to investigate the mechanisms of herbicide resistance in plants . In industry, this compound is used to control weeds in agricultural fields, thereby increasing crop yield and quality .

Biochemische Analyse

Cellular Effects

Thiazopyr exerts profound effects on various types of cells and cellular processes. In plant cells, it disrupts the normal function of microtubules, leading to abnormal cell division and growth. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce the formation of bulbous cells with thickened, globular nuclei, which are characteristic of cells treated with herbicides that affect microtubules . These cellular changes ultimately result in the death of the targeted weed cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound has a half-life ranging from 12 to 14 days in field conditions, indicating minimal potential for carryover injury to sensitive rotational crops . Under controlled conditions, the dissipation of this compound is slower, with half-lives of 133 and 43 days at 15 and 30 degrees Celsius, respectively . This suggests that microbial degradation is an important mechanism in this compound dissipation, but other loss mechanisms also play a role. Long-term effects on cellular function have been observed, with this compound causing persistent disruption of cell division and growth.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as toxicity and disruption of normal cellular processes. Studies have shown that this compound can cause injury to crops like soybeans at certain dosages, indicating its potential for toxicity at higher concentrations . It is important to determine the threshold effects and safe dosage levels to minimize adverse effects in agricultural applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is primarily metabolized by microbial degradation in soil, which plays a significant role in its dissipation . The metabolic pathways of this compound involve its conversion to various metabolites, which may have different levels of activity and toxicity. Understanding these pathways is crucial for assessing the environmental impact and safety of this compound in agricultural settings.

Vorbereitungsmethoden

Thiazopyr can be synthesized through a multi-step process starting from ethyl trifluoroacetylacetate and isobutyraldehyde . The initial step involves the formation of a substituted pyran ring, followed by amination, dehydration, and reaction with DBU to obtain a substituted pyridine dicarboxylate . This intermediate is then subjected to hydrolysis, acidification, and acylation to produce the desired this compound compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Analyse Chemischer Reaktionen

Thiazopyr undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .

Vergleich Mit ähnlichen Verbindungen

Thiazopyr is unique compared to other similar compounds due to its specific inhibition of microtubule assembly . Similar compounds include other herbicides like dithiopyr, oxadiazon, and prodiamine . While these compounds also target microtubules, this compound’s unique chemical structure allows for more effective preemergence control of grass weeds . Additionally, this compound has a broader spectrum of activity and can be used on a wider variety of crops compared to its counterparts .

Eigenschaften

IUPAC Name |

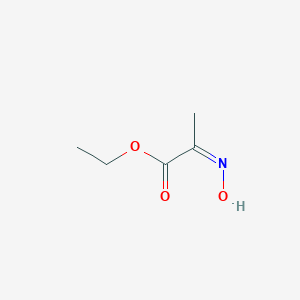

methyl 2-(difluoromethyl)-5-(4,5-dihydro-1,3-thiazol-2-yl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F5N2O2S/c1-7(2)6-8-9(15(24)25-3)11(13(17)18)23-12(16(19,20)21)10(8)14-22-4-5-26-14/h7,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJZJEYQBAAWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=NC(=C1C(=O)OC)C(F)F)C(F)(F)F)C2=NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032488 | |

| Record name | Thiazopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light orange solid; [Merck Index] Light tan solid with an odor of sulfur; [HSDB] Light tan crystalline solid; [MSDSonline] | |

| Record name | Thiazopyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In organic solvents at 20 °C (g/100 ml): methanol = 28.7; hexane = 3.06, In water, 2.5 mg/l @ 20 °C | |

| Record name | THIAZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3777 g/ml @ 25 °C | |

| Record name | THIAZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000225 [mmHg], 2.25X10-6 mm Hg @ 25 °C | |

| Record name | Thiazopyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIAZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mode of action: Inhibits cell division by disrupting spindle microtubule formation. | |

| Record name | THIAZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light tan granular solid, Light tan crystalline solid | |

CAS No. |

117718-60-2 | |

| Record name | Thiazopyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117718-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazopyr [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117718602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEQ9R142XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIAZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77.3-79.1 °C | |

| Record name | THIAZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does thiazopyr work as a herbicide?

A1: this compound disrupts cell division by inhibiting microtubule assembly in plants. [] This disruption prevents the formation of mitotic spindles, essential for cell division, ultimately leading to plant death. []

Q2: Does this compound affect established plants?

A3: this compound primarily acts as a pre-emergent herbicide, targeting germinating seeds and seedlings. It generally has limited effects on established plants. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H15F5N4O2S, and its molecular weight is 410.37 g/mol. []

Q4: Is there spectroscopic data available for this compound?

A5: Yes, various analytical methods are employed for this compound characterization and quantification, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and differential pulse polarography. [, , ]

Q5: Does the addition of organic matter to soil influence this compound degradation?

A7: Research suggests that the addition of fresh compost can significantly decrease the degradation rate of this compound, while compost mineralized in the field has a smaller influence. []

Q6: Are there any computational models for predicting this compound activity?

A6: While specific QSAR models for this compound are not extensively discussed in the provided literature, computational methods could be employed to explore the relationship between its structure and herbicidal activity.

Q7: How does the ester group in this compound contribute to its activity?

A9: Studies suggest that the metabolic deactivation of this compound involves the hydrolysis of its ester group to a less active carboxylic acid metabolite. [, ] This suggests the importance of the ester group for its herbicidal activity.

Q8: What formulation strategies are employed to enhance this compound efficacy?

A10: this compound is often formulated as granules (e.g., Visor 2.5G) for soil application. [] These formulations allow for better soil penetration and release, maximizing its pre-emergent activity.

Q9: What are the environmental concerns associated with this compound use?

A11: While this compound is considered relatively safe for mammals and birds, it can have adverse effects on aquatic organisms. [] Its potential to leach into groundwater is a concern, and monitoring programs have been established in regions where it is extensively used. []

Q10: Are there any regulations regarding the use and disposal of this compound?

A10: Yes, various regulatory agencies, including the U.S. Environmental Protection Agency (EPA), have established guidelines for the safe use, handling, and disposal of this compound to minimize its environmental impact.

Q11: How is the efficacy of this compound evaluated?

A13: The efficacy of this compound is primarily assessed through greenhouse and field trials. These studies involve evaluating its impact on weed control, crop safety, and potential for carryover effects on subsequent crops. [, , , , ]

Q12: Are there any known cases of weed resistance to this compound?

A12: While specific cases of resistance are not discussed in the provided literature, continuous use of any herbicide can potentially lead to the development of resistance in weed populations.

Q13: What analytical methods are used to detect and quantify this compound residues in environmental samples?

A16: Common techniques include gas chromatography with nitrogen-phosphorus detection (GC-NPD) and gas chromatography-mass spectrometry (GC-MS) for analyzing this compound residues in soil and plant tissues. [, ]

Q14: What are the primary routes of this compound degradation in the environment?

A18: Microbial degradation plays a significant role in breaking down this compound in soil. [] Other factors influencing degradation include temperature and soil moisture.

Q15: How does the solubility of this compound affect its herbicidal activity?

A19: this compound has low water solubility, which contributes to its longer persistence in soil and its ability to be taken up by plant roots. []

Q16: How are analytical methods for this compound validated?

A20: Validation typically involves assessing parameters like accuracy, precision, specificity, linearity, and the limit of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. [, ]

Q17: Is this compound biodegradable?

A21: Yes, this compound undergoes biodegradation in the environment, primarily mediated by soil microorganisms. [] The rate of degradation is influenced by factors like temperature, moisture, and soil type.

Q18: What are some alternative weed control methods to this compound application?

A22: Alternatives include cultural practices (crop rotation, cover cropping), mechanical weed control, and the use of other herbicides with different modes of action. [] Integrated weed management strategies often combine different approaches for sustainable and effective weed control.

Q19: What research infrastructure is essential for studying herbicides like this compound?

A19: Key resources include controlled environment growth chambers, analytical chemistry laboratories equipped for residue analysis (GC-MS, HPLC), and field research stations for conducting efficacy trials under various environmental conditions.

Q20: When was this compound introduced as a herbicide?

A24: this compound was first registered as a herbicide in the United States in the early 1990s. [] Its introduction provided a new option for pre-emergent weed control in various crops, including cotton and citrus.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,4'R,5R,5'R)-2,2'-bis(4-Methoxyphenyl)-[4,4'-bi(1,3-dioxane)]-5,5'-diol](/img/structure/B54444.png)

![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)

![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)

![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)